molecular formula C12H18N2O3 B2574607 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea CAS No. 1384595-91-8

1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea

Cat. No. B2574607
CAS RN: 1384595-91-8
M. Wt: 238.287
InChI Key: ZJCYLNXQSXFVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea, also known as FCU, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FCU is a urea derivative that exhibits potent antitumor activity and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea involves the inhibition of thymidylate synthase (TS), an enzyme that is essential for DNA synthesis. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea binds to the active site of TS and forms a stable complex, thereby inhibiting the enzyme's activity. This inhibition leads to the depletion of intracellular thymidine triphosphate (dTTP) levels, which ultimately results in DNA damage and cell death.
Biochemical and Physiological Effects
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a critical role in cancer therapy. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Inhibition of angiogenesis can lead to tumor starvation and regression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea is its potent antitumor activity, which makes it a promising candidate for cancer therapy. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea is also relatively easy to synthesize and can be obtained in good yields. However, 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has some limitations for lab experiments. It is highly insoluble in water, which can make it challenging to administer in vivo. Additionally, 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has poor pharmacokinetic properties, which can limit its efficacy in vivo.

Future Directions

There are several future directions for 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea research. One potential direction is to develop novel formulations of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea that can improve its solubility and pharmacokinetic properties. Another direction is to investigate the potential of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea and to identify potential biomarkers that can predict its efficacy in cancer patients.
Conclusion
In conclusion, 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea is a novel compound that exhibits potent antitumor activity and has been extensively studied for its mechanism of action and biochemical and physiological effects. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has several advantages for cancer therapy, including its potent antitumor activity and ease of synthesis. However, 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has some limitations for lab experiments, including poor solubility and pharmacokinetic properties. Future research on 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea should focus on developing novel formulations and investigating its potential in combination with other anticancer agents.

Synthesis Methods

The synthesis of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea involves the reaction of furfurylamine with cyclopentanone in the presence of sodium borohydride to obtain the intermediate compound, 1-(furan-2-yl)-1-hydroxymethylcyclopentanol. The intermediate is then treated with phosgene and a secondary amine to obtain 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea. The overall synthesis method is simple and efficient, and 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea can be obtained in good yields.

Scientific Research Applications

1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has also been shown to be effective in inhibiting tumor growth in mouse xenograft models.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[1-(hydroxymethyl)cyclopentyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c15-9-12(5-1-2-6-12)14-11(16)13-8-10-4-3-7-17-10/h3-4,7,15H,1-2,5-6,8-9H2,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCYLNXQSXFVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.